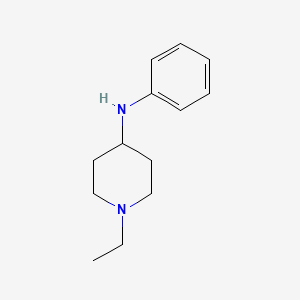

1-ethyl-N-phenylpiperidin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-N-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCRLBNVZQALIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl N Phenylpiperidin 4 Amine and Analogues

Established Synthetic Routes to the Piperidine (B6355638) Core

The construction of the 1-ethyl-N-phenylpiperidin-4-amine molecule fundamentally relies on the initial formation of the N-phenylpiperidin-4-amine core, followed by the introduction of the N-ethyl group.

Reductive Amination Approaches

Reductive amination is a cornerstone method for forming the crucial carbon-nitrogen bond between the piperidine ring and the phenyl group. A prevalent strategy involves the reaction of a protected piperidone derivative with aniline (B41778). Specifically, 1-Boc-4-piperidone is frequently used as the piperidine precursor. chemicalbook.com This reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the intermediate iminium ion in the presence of the ketone. Acetic acid often serves as a catalyst in a solvent like dichloroethane (DCE). chemicalbook.com This two-step, one-pot process, which includes the initial formation of the Boc-protected intermediate followed by deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid), is highly efficient for producing the N-phenylpiperidin-4-amine precursor. chemicalbook.com An alternative approach involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline to directly form an analogue, which highlights the versatility of this reaction. wikipedia.org

Table 1: Reductive Amination for N-Phenyl-1-Boc-piperidin-4-amine Synthesis

| Ketone Precursor | Amine | Reducing Agent | Catalyst | Solvent | Intermediate Yield | Reference |

|---|

Alkylation Strategies for N-Substitution

Once the N-phenylpiperidin-4-amine core is synthesized, the final step to obtain this compound is the alkylation of the piperidine nitrogen. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction is typically performed in the presence of a base, like potassium carbonate (K₂CO₃), to neutralize the acid generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity. This N-alkylation step is a common and straightforward method for introducing various substituents onto the piperidine nitrogen, allowing for the synthesis of a wide array of analogues. nih.govgoogle.com

Advanced Synthetic Techniques and Optimization for Research Scale

Beyond the classical routes, advanced synthetic methods are employed to create diverse analogues of this compound, often focusing on efficiency, selectivity, and the introduction of complex functional groups.

Catalytic Systems in Derivatization

Modern organic synthesis leverages powerful catalytic systems to achieve functionalization that would be difficult through traditional methods. For piperidine derivatives, transition metal catalysis is particularly prominent. Palladium- and rhodium-catalyzed reactions have been developed for the direct C-H functionalization of the piperidine ring, enabling the introduction of aryl or other groups at specific positions. nih.govd-nb.infocore.ac.uk

The site-selectivity of these reactions (i.e., at the C2, C3, or C4 position) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govd-nb.info For instance, rhodium-catalyzed C-H insertion of donor/acceptor carbenes into N-Boc-piperidine can lead to functionalization at the C2 position. nih.govd-nb.info In contrast, different catalyst and substrate combinations can direct functionalization to the C4 position. nih.govd-nb.info Palladium-catalyzed C-H arylation, using a directing group attached at a nearby position, has also been shown to be effective for the regio- and stereoselective synthesis of substituted piperidines. acs.org These catalytic methods provide a versatile platform for generating libraries of complex piperidine analogues from simple precursors. core.ac.uk

Table 2: Examples of Catalytic Systems in Piperidine Derivatization

| Catalyst System | Substrate Type | Reaction Type | Position Functionalized | Key Feature | Reference |

|---|---|---|---|---|---|

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C-H Insertion | C2 | Catalyst controls site-selectivity | d-nb.info |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl-piperidines | C-H Functionalization | C4 | Substrate and catalyst control site-selectivity | nih.gov |

| Pd(dba)₂ / Phosphoramidite Ligand | Cyclic Carbamate | Annulation | Forms piperidine ring | Versatile access to functionalized piperidines | core.ac.uk |

Stereoselective Synthesis Considerations for Analogues

When synthesizing analogues with multiple chiral centers, controlling the stereochemistry is paramount. For the piperidine ring, which can exist in various conformations, achieving high stereoselectivity is a significant synthetic challenge. nih.gov In reductive amination pathways for producing 2,6-disubstituted piperidines, the hydrogenation step often favors the formation of the thermodynamically more stable cis isomer. rsc.org

For more complex substitution patterns, stereodivergent strategies have been developed that can selectively produce either cis or trans isomers from a common precursor. beilstein-journals.org Asymmetric catalysis is a powerful tool for achieving stereocontrol. Chiral rhodium catalysts, for example, have been used in C-H functionalization reactions to produce 2-substituted piperidine analogues with high diastereoselectivity and enantioselectivity. nih.govd-nb.info The kinetic resolution of racemic mixtures of disubstituted piperidines using chiral catalysts is another effective strategy to obtain enantioenriched products. nih.gov These advanced methods are crucial for preparing specific stereoisomers of piperidine analogues for structure-activity relationship studies.

Synthesis of Key Intermediates and Precursors

The efficient synthesis of this compound and its analogues is highly dependent on the availability of key intermediates. The primary precursor is N-phenylpiperidin-4-amine . As detailed in section 2.1.1, the most efficient route to this intermediate is the two-step process starting from 1-Boc-4-piperidone and aniline . chemicalbook.com This method is favored for its high yield and purity.

An alternative, though less efficient, method for synthesizing the N-phenyl bond is the direct alkylation of 4-aminopiperidine (B84694) with a phenyl halide like bromobenzene, often using a palladium catalyst. However, this approach typically results in lower yields and side reactions.

Another crucial class of precursors includes N-substituted 4-piperidones, such as 1-ethyl-4-piperidone . This intermediate could, in principle, be used in a reductive amination reaction with aniline to directly form the target compound. The synthesis of such N-alkylated piperidones or their carboxylate precursors (e.g., ethyl 4-oxo-1-piperidinecarboxylate ) is well-established, often involving the reaction of 4-piperidone (B1582916) with an appropriate chloroformate or alkyl halide. ontosight.airesearchgate.net

Table 3: Comparative Analysis of Synthetic Methods for the N-phenylpiperidin-4-amine Precursor

| Method | Key Reagents | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Reductive Amination | 1-Boc-4-piperidone, Aniline, NaBH(OAc)₃ | Room Temp, followed by TFA deprotection | 84-100% | >98% |

Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound and its analogues are critical steps in their synthesis to ensure high purity for subsequent analytical characterization and use in further research. The choice of purification method largely depends on the physical state of the compound (e.g., solid or oil), the nature of the impurities, and the scale of the reaction. In academic research settings, the most commonly employed techniques are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile and widely used method for the purification of piperidine derivatives. It separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Research Findings:

For the separation of N-substituted-N-phenylpiperidin-4-amine analogues, silica (B1680970) gel is the most frequently utilized stationary phase due to its efficacy in separating compounds with moderate polarity. The selection of the mobile phase (eluent) is crucial for achieving good separation. A gradient elution, where the polarity of the solvent system is gradually increased, is often employed to effectively separate the desired product from starting materials and by-products.

In the synthesis of various fentanyl triazole derivatives, which share the N-phenylpiperidin-4-amine core structure, column chromatography on silica gel with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common purification strategy. scielo.br For instance, the purification of N-phenyl-1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-amine was achieved using this method, resulting in a yellow solid with a 54% yield. scielo.br Similarly, other analogues in the same study were purified using gradient elution of 0-20% ethyl acetate in hexane. ub.edu

For analogues that are more polar, a more polar solvent system is required. A mixture of dichloromethane (B109758) and methanol (B129727) is often effective. In some cases, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol, is added to the eluent system to prevent the tailing of basic amine compounds on the acidic silica gel, leading to better peak shapes and improved separation. For example, some N-substituted amine derivatives have been purified by flash column chromatography using a mobile phase of dichloromethane/1.2M ammonia in methanol.

The following table summarizes various column chromatography conditions reported for the purification of this compound analogues.

Table 1: Column Chromatography Purification of this compound Analogues

| Compound Analogue | Stationary Phase | Eluent System | Purity/Yield | Reference |

|---|---|---|---|---|

| N-phenethyl-N-phenylpiperidin-4-amine | Silica Gel | Ethyl acetate/Hexane | >95% Purity | |

| N-Phenyl-1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl) piperidin-4-amine | Silica Gel | Gradient of Ethyl acetate in Hexane | 54% Yield | scielo.br |

| 3-Alkyl-4-anilinopiperidines (cis/trans isomers) | Alumina (Al₂O₃) | Not specified | Quantitative separation of diastereomers | smolecule.com |

| 1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine Analogue | Silica Gel | Gradients of Ethyl acetate/Hexane (0-100%) | - | |

| N-Substituted Amines | Silica Gel | Petroleum ether/Diethyl ether/Triethylamine | Good Yield | google.com |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Research Findings:

For N-substituted-N-phenylpiperidin-4-amine analogues that are solids, recrystallization is an effective final purification step to obtain a high-purity crystalline product. The choice of solvent is critical and is determined by the solubility profile of the compound.

Ethanol-based recrystallization is a widely used technique for piperidine derivatives. smolecule.com Often, a mixed solvent system, such as ethanol/water, is employed to achieve the optimal solubility gradient for crystallization. For the closely related compound N-phenethyl-4-anilinopiperidine (ANPP), various single solvents have been identified for efficient recrystallization, including 1-propanol, 2-butanol, and methyl isopropyl ketone. googleapis.com The selection of a solvent with a boiling point close to the melting point of the compound can be particularly effective. googleapis.com

In one patented method for the preparation of N-phenethyl-4-anilinopiperidine, the crude product was purified by cooling and crystallization from petroleum ether, which resulted in white crystals with a purity of 99.5% as determined by HPLC. google.compatsnap.com This highlights the efficacy of recrystallization for achieving high levels of purity.

The following table provides examples of recrystallization conditions used for the purification of analogues of this compound.

Table 2: Recrystallization Purification of this compound Analogues

| Compound Analogue | Recrystallization Solvent(s) | Observed Outcome | Reference |

|---|---|---|---|

| N-phenethyl-N-phenylpiperidin-4-amine | Ethanol/Water | >95% Purity | |

| N-phenethyl-4-anilinopiperidine | Petroleum Ether | White crystals, 99.5% Purity (HPLC) | google.compatsnap.com |

| N-phenethyl-4-anilinopiperidine | 2-Propanol | Crystallized product, 87.6% Yield | googleapis.com |

| N-phenethyl-4-anilinopiperidine | 1-Propanol, 2-Butanol, Methyl isopropyl ketone | Effective single solvents for recrystallization | googleapis.com |

| N-(1-benzyl-4-piperidyl)butyranilide hydrochloride | Ethyl Acetate | Purified hydrochloride salt | google.com |

In academic research, a combination of these techniques is often used. For example, a crude reaction mixture might first be subjected to column chromatography to remove the bulk of the impurities, followed by recrystallization of the resulting solid to achieve a high degree of purity suitable for spectroscopic analysis and biological testing.

Structural Characterization and Analytical Research Methods

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is fundamental to determining the precise arrangement of atoms within the 1-ethyl-N-phenylpiperidin-4-amine molecule. Techniques such as NMR, HRMS, and IR spectroscopy each provide unique and complementary data points to confirm its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the ethyl, piperidine (B6355638), and phenyl protons are expected. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH3). Protons on the piperidine ring typically appear in the δ ~2.5–3.5 ppm range, while the aromatic protons of the phenyl group are expected in the δ ~6.8–7.4 ppm region . The proton on the secondary amine (N-H) would also produce a characteristic signal.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Separate signals would be observed for the two carbons of the ethyl group, the five distinct carbons of the piperidine ring, and the carbons of the phenyl group.

| Structural Unit | ¹H NMR Expected Chemical Shift (δ ppm) | ¹³C NMR Expected Chemical Shift (δ ppm) |

| Ethyl Group (-CH2CH3) | ~1.1 (triplet), ~2.4 (quartet) | ~12, ~45 |

| Piperidine Ring | ~1.5-3.5 (multiplets) | ~30-60 |

| Phenyl Group | ~6.6-7.2 (multiplets) | ~113-147 |

| Amine Proton (N-H) | Variable, broad | N/A |

Note: The table presents expected chemical shift ranges based on general principles and data for related compounds. Specific, experimentally verified data for this compound were not available in the consulted research.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (molecular formula C₁₃H₂₀N₂), the theoretical exact mass can be calculated. Analysis via techniques like electrospray ionization (ESI) would typically show the protonated molecule, [M+H]⁺. This technique is crucial for confirming the molecular formula and distinguishing the compound from others with similar nominal masses caymanchem.comosti.govsemanticscholar.org.

| Parameter | Value |

| Molecular Formula | C₁₃H₂₀N₂ |

| Theoretical Exact Mass [M] | 204.1626 g/mol |

| Theoretical Exact Mass [M+H]⁺ | 205.1705 g/mol |

Note: The table lists calculated theoretical values. Experimentally determined HRMS data for this specific compound were not found in the reviewed literature.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would show characteristic bands for its secondary amine, aromatic, and aliphatic components. The N-H stretch of the secondary amine is a key feature, appearing as a single, weak-to-moderate band orgchemboulder.com.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Source |

| Secondary Amine | N-H Stretch | 3350 - 3310 | orgchemboulder.com |

| Aromatic Ring | C=C Stretch | ~1600 | |

| Aliphatic Groups | C-H Stretch | 2950 - 2850 | |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | orgchemboulder.comlibretexts.org |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | orgchemboulder.comlibretexts.org |

| Amine | N-H Wag | 910 - 665 | orgchemboulder.com |

Chromatographic Methodologies for Purity and Identity Confirmation in Research

Chromatographic methods are essential for separating this compound from impurities and confirming its identity, often by coupling the separation technique with a detector like a mass spectrometer.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of non-volatile compounds. A typical analysis would involve a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) semanticscholar.orgpolicija.si. The compound's retention time under specific conditions serves as an identifier, while the peak area allows for quantification of its purity units.it. While HPLC methods are established for many related piperidine derivatives, specific validated methods and retention data for this compound are not detailed in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. The compound would first be separated on a capillary column based on its boiling point and polarity, and then fragmented and detected by a mass spectrometer scielo.brd-nb.info. The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint. For this compound, characteristic fragments would likely arise from alpha-cleavage adjacent to the nitrogen atoms, such as the loss of the ethyl group or fragmentation of the piperidine ring. While GC-MS is a primary tool for the analysis of related compounds, a published, validated GC-MS method with retention index and specific mass spectral data for this compound was not identified in the surveyed literature researchgate.net.

Structure Activity Relationship Sar Studies of 1 Ethyl N Phenylpiperidin 4 Amine and Its Analogues

Influence of N-Substituent Modifications on Biological Activity and Pharmacological Profiles

The substituent attached to the piperidine (B6355638) nitrogen plays a pivotal role in modulating the biological activity of 4-anilidopiperidine derivatives. Studies on analogues of 1-ethyl-N-phenylpiperidin-4-amine have demonstrated that the nature of this N-substituent significantly influences affinity and selectivity for various receptors, particularly sigma (σ) receptors.

Research into a series of 4-(2-aminoethyl)piperidine derivatives revealed that the N-substituent is a key determinant of σ1 receptor affinity. nih.govd-nb.info In this series, piperidines with a proton (secondary amine), a tosyl group, or an ethyl group—as seen in the parent compound of this article—exhibited markedly lower affinity for the σ1 receptor. nih.govd-nb.info In contrast, the introduction of a small methyl group at the piperidine nitrogen resulted in significantly higher σ1 affinity. nih.govd-nb.info Molecular dynamics simulations suggest that the N-methyl group enhances lipophilic interactions within the σ1 receptor binding pocket, partially compensating for the unfavorable polar nature of the protonated piperidine ring. nih.gov

While the N-methyl group appears optimal for σ1 affinity in some scaffolds, for the highly potent 4-anilidopiperidine class of opioid analgesics, such as fentanyl and its derivatives, a larger N-substituent is preferred. The N-phenethyl group is often considered an optimal substituent for potent mu (μ)-opioid receptor agonism. nih.govmdpi.com Modifications to this N-substituent by replacing it with N-methyl, N-benzyl, or N-allyl groups have also been explored. nih.gov For instance, in a series of dopamine (B1211576) and serotonin (B10506) transporter ligands based on a piperidine scaffold, a compound with an N-benzyl substituent demonstrated high potency. acs.org

The data below illustrates the impact of N-substituent modification on σ1 receptor affinity in a related series of piperidine derivatives.

| Compound Analogue | N-Substituent | σ1 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Secondary Amine Analogue | -H | 165 | nih.govd-nb.info |

| N-Tosyl Analogue | -Tosyl | ~65 (Estimated from graphical data) | d-nb.info |

| N-Ethyl Analogue | -Ethyl | ~50 (Estimated from graphical data) | d-nb.info |

| N-Methyl Analogue | -Methyl | <10 (Multiple analogues) | nih.govd-nb.info |

Impact of Piperidine Ring Substitutions on Ligand-Receptor Interactions

Substitution at the 3-position of the piperidine ring has been extensively studied. The introduction of a methyl group at this position can lead to a significant increase in potency. For example, (±)-cis-3-methylfentanyl was found to be approximately eight times more potent than fentanyl. researchgate.net The cis-(+)-isomer of 3-methylfentanyl is an exceptionally potent analgesic. nih.gov However, increasing the size of the alkyl group at the 3-position generally leads to a decrease in activity. The (±)-cis-3-ethyl analogue was only 1.5 times as potent as fentanyl, and further increasing the bulk of the substituent causes a gradual drop in analgesic activity. researchgate.net This suggests that steric factors play a crucial role, with larger groups likely causing unfavorable steric clashes within the receptor's binding site. researchgate.net

The position of the substituent is also vital. Moving a substituent from the 4-position to the 3-position of the piperidine ring has been shown to erode biochemical activity in some series. nih.gov Furthermore, altering the size of the heterocyclic ring itself, such as through ring expansion to a seven-membered ring or contraction to a five-membered ring, significantly diminishes analgesic activity compared to the optimal six-membered piperidine scaffold. nih.gov

The table below summarizes the effect of 3-alkyl substitutions on the piperidine ring on analgesic potency relative to fentanyl.

| Compound Analogue | Piperidine Ring Substitution | Relative Analgesic Potency (Fentanyl = 1) | Reference |

|---|---|---|---|

| (±)-cis-3-Methyl Fentanyl | cis-3-Methyl | 8 | researchgate.net |

| (±)-cis-3-Ethyl Fentanyl | cis-3-Ethyl | 1.5 | researchgate.net |

| (±)-cis-3-iso-Propyl Fentanyl | cis-3-iso-Propyl | <1 (Inactive) | researchgate.net |

| (±)-cis-3-n-Butyl Fentanyl | cis-3-n-Butyl | <1 (Inactive) | researchgate.net |

| (±)-cis-3-Benzyl Fentanyl | cis-3-Benzyl | <1 (Inactive) | researchgate.net |

Role of the Phenylamino (B1219803) Moiety in Receptor Binding and Selectivity

The N-phenylamino group is a cornerstone of the 4-anilidopiperidine scaffold and is integral to receptor binding and selectivity. This moiety, identified as "region C" in the classical SAR of fentanyl, contributes significantly to the ligand's ability to engage with its biological targets. mdpi.com

In the context of opioid receptors, the N-phenyl-N-piperidin-4-yl-propionamide portion of fentanyl analogues is considered a key contributor to their selective binding at the μ-opioid receptor. nih.gov The aniline (B41778) portion can be synthetically modified, for instance, by reacting 1-benzyl-4-piperidone with various substituted anilines to produce a range of analogues, allowing for the exploration of this structural region's impact on activity. nih.gov

For σ1 receptor ligands, the story is more complex. Molecular dynamics studies have indicated that the polar, protonated piperidine ring, in conjunction with the phenylamino group, can reduce crucial lipophilic interactions within the hydrophobic binding pocket of the σ1 receptor. nih.gov This suggests that while essential for the basic scaffold, the polarity of this region can be a point of negative optimization for binding at certain targets.

Studies on related scaffolds have also highlighted the importance of the aromatic moiety. In one series of pyridine-based σ1 ligands, the insertion of a phenyl group on the central pyridine (B92270) ring (analogous to the phenylamino moiety) had a variable impact, in some cases significantly decreasing σ1R affinity depending on the other substituents present. nih.gov This underscores the intricate electronic and steric interplay between the different components of the molecule in defining receptor interaction.

Conformational Analysis and Stereochemical Implications for Activity

The three-dimensional arrangement of this compound and its analogues is a critical determinant of their biological activity. The conformation of the piperidine ring and the stereochemistry of its substituents dictate the precise orientation of key pharmacophoric elements, which in turn affects the ligand's ability to fit into a receptor's binding site.

For 4-anilidopiperidine opioids, it is generally accepted that the piperidine ring adopts a chair conformation, which is considered ideal for interaction with the opioid receptor. semanticscholar.org The spatial relationship between the basic nitrogen, the 4-anilido group, and the N-substituent is crucial for potent activity.

Stereochemistry becomes particularly important when substituents are introduced on the piperidine ring. SAR studies of 3-alkylfentanyl analogues have revealed significant differences in potency between stereoisomers. researchgate.netresearchgate.net For instance, the cis-(+)-isomer of 3-methylfentanyl is a highly potent analgesic, whereas its cis-(−)-enantiomer is about 120 times less active. nih.gov This demonstrates a high degree of stereoselectivity by the receptor. There can be conflicting reports in the literature regarding the preferred isomer, with some studies suggesting trans isomers of 3-methyl and 3-ethyl fentanyl are more potent, while others point to the cis isomers. nih.govresearchgate.netresearchgate.net These discrepancies may arise from differences in the specific compounds synthesized (racemic vs. enantiomerically pure) and the assays used.

Detailed computational and experimental studies on disubstituted piperidines have confirmed that cis and trans isomers can exhibit pronounced differences in reactivity and selectivity, attributable to their distinct conformational preferences. ethz.ch This conformational effect is a key principle in understanding the SAR of this class of compounds.

Comparative SAR with Related 4-Anilidopiperidine Scaffolds

The SAR of this compound and its analogues can be better understood by comparing it to the broader class of 4-anilidopiperidines, most notably the fentanyl series. The fentanyl scaffold is typically analyzed in four regions: region A (piperidine ring), region B (N-phenethyl group), region C (N-phenylpropionamide group), and region D (propionamide group). mdpi.com

A key point of comparison is the N-substituent (Region B). For potent μ-opioid activity, a phenethyl group is generally optimal. nih.gov In contrast, for σ1 receptor ligands based on a similar piperidine scaffold, smaller N-alkyl groups like methyl are preferred, while the ethyl group (as in this compound) or a proton result in lower affinity. nih.govd-nb.info This highlights how the same scaffold can be tuned for different receptor targets by modifying this position.

Substitution on the piperidine ring (Region A) also shows both similarities and differences. For fentanyl analogues, a cis-3-methyl group dramatically increases μ-opioid potency. nih.govresearchgate.net This emphasizes the sensitivity of the μ-opioid receptor binding site to small steric modifications on the piperidine core.

The anilino-group (part of Region C) is a conserved feature across these scaffolds, essential for anchoring the ligand in the respective binding pockets. However, its contribution can be modulated. In fentanyl, acylation of the aniline nitrogen to form a propanilido group is critical for high μ-opioid potency. mdpi.com For the σ1 ligands derived from this compound, this nitrogen is unacylated, and its basicity and polarity are key features influencing its interactions. nih.gov

Finally, replacing the N-phenethyl group of fentanyl with other moieties, such as aromatic ring-containing amino acids, has been shown to create analogues that retain selectivity for the μ-opioid receptor over the delta (δ)-opioid receptor, further demonstrating the modular nature of the 4-anilidopiperidine scaffold. nih.gov

Preclinical Pharmacological Research and Molecular Mechanisms

Ligand-Receptor Binding and Functional Assays (In Vitro Studies)

In vitro studies have been crucial in elucidating the molecular interactions of 1-ethyl-N-phenylpiperidin-4-amine and related compounds at various receptors and enzymes.

The primary molecular target for many piperidine-based compounds is the mu-opioid receptor (MOR). The affinity and efficacy at this receptor are heavily influenced by the specific chemical substitutions on the piperidine (B6355638) core structure.

Research into fentanyl analogs, which share the 4-anilidopiperidine core, indicates that modifications to this structure significantly impact MOR binding affinity. plos.org Specifically, substitutions at the 4-position of the piperidine ring can increase the binding strength. plos.org The N-phenyl group is considered a key feature for improving µ-opioid receptor affinity. Conversely, the removal of the N-phenethyl group in related fentanyl structures is known to drastically reduce binding affinity at the MOR. plos.org

The ethyl group at the 1-position of the piperidine ring, as seen in this compound, primarily serves to increase the compound's lipophilicity. This enhanced lipophilicity is a critical factor for a molecule's ability to cross biological membranes, including the blood-brain barrier, to reach central nervous system targets like the MOR. While direct Ki or EC50 values for this compound at the MOR are not detailed in the provided search results, the structure-activity relationships (SAR) of analogous compounds suggest its role as a MOR ligand. The interaction of such agonists with the MOR typically leads to an inhibition of neurotransmitter release.

Table 1: Structure-Activity Relationship of Piperidine Analogs at the Mu-Opioid Receptor

| Structural Feature | Influence on MOR Interaction |

|---|---|

| N-Phenyl Group | Improves µ-opioid receptor affinity. |

| 1-Ethyl Group | Enhances lipophilicity, which can facilitate access to the receptor. |

| Piperidine Ring (4-position) | Modifications at this position can increase binding affinity. plos.org |

Beyond the opioid system, piperidine derivatives have been extensively studied for their interaction with sigma receptors (σR), which are unique intracellular chaperone proteins. nih.govmdpi.com

Studies on a series of 4-(2-aminoethyl)piperidine derivatives showed that the substituent on the piperidine nitrogen is critical for σ1R affinity. The research found that piperidines with an ethyl moiety at this position exhibited considerably lower σ1R affinity compared to those with a methyl group. d-nb.info For instance, while a 1-methylpiperidine (B42303) derivative (18a in the study) had a Ki value of 7.9 nM for the σ1R, the corresponding 1-ethylpiperidine (B146950) derivative (18b in the study) showed a slight increase in affinity but was generally among the compounds with lower affinity compared to other analogs. d-nb.info

In contrast, some N-ethylpiperidine derivatives can exhibit higher affinity for the σ2 receptor subtype. One study found that a benzylamine (B48309) derivative with an ethyl group on the piperidine nitrogen (18b) had equal affinity for both σ1 and σ2 receptors, while a homologous phenylpropylamine derivative (19b) showed a 7-fold preference for the σ2 receptor. d-nb.info The sigma-2 receptor has been identified as the transmembrane protein TMEM97 and is often highly expressed in proliferating tumor cells. nih.govresearchgate.net

Table 2: Sigma Receptor Affinity for Selected N-Substituted Piperidine Analogs

| Compound (from cited study) | N-Substituent | σ1R Ki (nM) | σ2R Ki (nM) | σ1/σ2 Selectivity |

|---|---|---|---|---|

| 18a | Methyl | 7.9 | 246 | 31 |

| 18b | Ethyl | 11 | 11 | 1 |

| 19b | Ethyl | 148 | 21 | 0.14 |

Data sourced from a study on 4-(2-aminoethyl)piperidine derivatives and may not be directly representative of this compound but illustrates the influence of the N-ethyl group. d-nb.info

The piperidine scaffold is versatile and has been incorporated into ligands for various other biological targets.

Cholinesterases: The parent compound, N-phenylpiperidin-4-amine, is a known inhibitor of acetylcholinesterase (AChE). The design of AChE inhibitors has been based on creating analogs that fit into the enzyme's active site. nih.gov Other related piperidine structures have been developed as dual inhibitors of both butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). nih.gov

Calcium Channels: Piperidine derivatives have been investigated as N-type calcium channel blockers. Structure-activity relationship studies have shown that bulky substituents on the piperidine ring can enhance lipophilicity and penetration of the blood-brain barrier, which is relevant for targeting central calcium channels. Additionally, other research has explored diphenylmethoxypiperidine derivatives for their ability to block L-type calcium channels, suggesting this scaffold can interact with the channel's transmembrane domain. mdpi.com

Protein Arginine Methyltransferases (PRMTs): A piperidinylethanamine scaffold was used to develop a dual inhibitor of PRMT4 and PRMT6. nih.gov In these studies, it was found that substituting a primary amino group with a bulkier ethylamino group led to a 3- to 4-fold decrease in potency for both PRMT4 and PRMT6, indicating that steric hindrance in this part of the molecule is detrimental to this specific activity. nih.gov

In Vivo Pharmacological Evaluation in Research Models

In vivo studies provide insight into the physiological effects of a compound, integrating its molecular interactions with its pharmacokinetic properties within a living system.

The in vivo effects of piperidine-based compounds often correlate with their primary receptor targets identified in vitro. For compounds acting as MOR agonists, the primary non-clinical outcomes are analgesia and euphoria, resulting from the inhibition of neurotransmitter release in the central nervous system.

For ligands targeting other receptors, different outcomes are observed. For example, selective sigma-2 receptor ligands have demonstrated anti-inflammatory analgesic effects in mouse models of inflammatory pain. nih.gov Furthermore, antagonists of the sigma-1 receptor have been shown to produce antinociception and reduce allodynia in preclinical models of both neuropathic and inflammatory pain. mdpi.com

A crucial aspect of in vivo pharmacology for centrally-acting compounds is their ability to cross the blood-brain barrier (BBB). nih.govresearchgate.net The ethyl group on this compound is noted to enhance lipophilicity, a key factor in increasing BBB penetration. This is consistent with findings that bulky substituents on piperidine derivatives can increase their ability to cross the BBB. The structure of related compounds like 1-phenethyl-N-phenylpiperidin-4-amine is considered efficient for crossing the BBB.

Studies with other piperidine-containing compounds have used positron emission tomography (PET) to assess brain uptake. nih.govnih.gov For example, research on GlyT1 inhibitors with a piperidine moiety showed that optimized compounds could achieve sufficient brain-to-plasma concentration ratios in rats for pharmacological evaluation. jst.go.jp Small structural modifications, such as changing an alkyl chain length, can significantly alter BBB penetration and receptor binding characteristics in vivo. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-phenethyl-N-phenylpiperidin-4-amine |

| N-phenylpiperidin-4-amine |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Fentanyl |

| Monoamine Oxidase B |

| Protein Arginine Methyltransferase 4 (PRMT4) |

| Protein Arginine Methyltransferase 6 (PRMT6) |

| Tramadol |

| Verapamil |

| Nifedipine |

| Haloperidol |

| (+)-Pentazocine |

| Aniline (B41778) |

Theoretical and Computational Pharmacology

Theoretical and computational methods are pivotal in modern drug discovery, offering insights into the molecular interactions and pharmacokinetic profiles of novel compounds. These in silico approaches, including molecular docking, molecular dynamics simulations, and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can accelerate the identification and optimization of potential drug candidates.

Despite the utility of these methods, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in the theoretical and computational pharmacological research specifically focused on This compound .

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target protein at the atomic level. nih.govolemiss.edupku.edu.cn These simulations can elucidate the specific amino acid residues involved in the binding process and the stability of the ligand-receptor complex over time. d-nb.info Such studies are common for classes of compounds like fentanyl analogs and other piperidine derivatives to understand their engagement with targets such as the µ-opioid receptor. nih.govolemiss.edudrugbank.com

However, at present, there are no specific molecular docking or molecular dynamics simulation studies published in the scientific literature for the compound This compound . Consequently, data regarding its binding modes, interaction energies, and dynamic behavior with any biological target are not available.

In Silico Prediction of ADME Parameters

The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in early-stage drug development to assess the potential pharmacokinetic profile of a compound. nih.govchemjournal.kz Various computational models and software are employed to estimate physicochemical properties and predict a compound's behavior within a biological system. sphinxsai.combenthamdirect.comresearchgate.net

While in silico ADME prediction studies have been conducted for various piperidine derivatives, specific and detailed research findings for This compound are not documented in the available literature. Therefore, scientifically validated data tables for its predicted ADME parameters cannot be provided.

Metabolic Pathways and Biotransformation in Research Models

Identification of Metabolites (Analytical Approaches)

The identification and characterization of metabolites of 1-ethyl-N-phenylpiperidin-4-amine are predominantly achieved through advanced analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for these investigations. This powerful tool allows for the separation of the parent compound from its metabolites and provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns.

In a typical research setting, in vitro models such as human liver microsomes are utilized to simulate the metabolic processes that occur in the liver. nih.govresearchgate.net These microsomes contain a high concentration of drug-metabolizing enzymes and provide a reliable system for studying metabolic stability and identifying the resultant biotransformation products. dls.comnih.gov

Based on the metabolism of structurally similar 4-anilinopiperidine derivatives, the predicted primary metabolites of this compound would likely include:

N-deethylated metabolite (N-phenylpiperidin-4-amine): This is anticipated to be a major metabolite, resulting from the removal of the ethyl group from the piperidine (B6355638) nitrogen. acs.orgfrontiersin.org

Hydroxylated metabolites: Oxidation can occur at various positions on the molecule, including the ethyl group, the phenyl ring, or the piperidine ring, leading to the formation of one or more hydroxylated derivatives. nih.gov

The following interactive table summarizes the potential metabolites and the analytical approaches used for their identification.

| Metabolite | Predicted Biotransformation | Primary Analytical Technique |

| N-phenylpiperidin-4-amine | N-deethylation | LC-MS/MS |

| Hydroxylated this compound | Hydroxylation | LC-MS/MS |

Enzyme Systems Implicated in Biotransformation

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, the CYP3A4 isozyme is heavily implicated in the metabolism of many 4-aminopiperidine-based compounds. acs.orgresearchgate.net

N-dealkylation , a major metabolic pathway for this class of compounds, is catalyzed by CYP3A4. acs.orgnih.gov This process involves the oxidative removal of the N-ethyl group, leading to the formation of an unstable carbinolamine intermediate that subsequently breaks down to yield N-phenylpiperidin-4-amine and acetaldehyde. frontiersin.org

Hydroxylation reactions are also predominantly carried out by CYP enzymes. The specific isoform involved can vary depending on the site of hydroxylation.

The table below details the key enzyme systems and their roles in the biotransformation of this compound.

| Enzyme System | Metabolic Reaction | Key Isoform(s) |

| Cytochrome P450 (CYP) | N-deethylation | CYP3A4 |

| Cytochrome P450 (CYP) | Hydroxylation | Various CYPs |

Influence of Structural Modifications on Metabolic Stability

The metabolic stability of 4-anilinopiperidine derivatives is significantly influenced by the nature of the substituent on the piperidine nitrogen. The N-ethyl group in this compound plays a crucial role in its metabolic profile.

Generally, smaller N-alkyl groups, such as methyl and ethyl, are more susceptible to N-dealkylation by CYP enzymes compared to bulkier substituents. acs.org This is because smaller groups can more readily access the active site of the enzyme. Therefore, the presence of the N-ethyl group likely contributes to a moderate to high rate of metabolic clearance via N-dealkylation.

Studies on related compounds have shown that modifications to the N-alkyl substituent can alter metabolic stability. For instance, replacing a simple alkyl chain with a more complex or sterically hindered group can decrease the rate of N-dealkylation, thereby increasing the metabolic stability of the compound. nih.gov

The following table summarizes the general structure-activity relationships concerning metabolic stability for N-substituted 4-anilinopiperidines.

| Structural Modification | Effect on Metabolic Stability | Reasoning |

| Small N-alkyl groups (e.g., methyl, ethyl) | Lower stability | Increased susceptibility to CYP-mediated N-dealkylation. acs.org |

| Bulky N-alkyl groups | Higher stability | Steric hindrance at the enzyme's active site reduces the rate of N-dealkylation. |

| Introduction of fluorine atoms | Can increase or decrease stability | Depends on the position; can block sites of metabolism or alter electronic properties. |

Applications As a Research Tool and Chemical Precursor

Intermediate in the Synthesis of Advanced Chemical Entities

1-ethyl-N-phenylpiperidin-4-amine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the realm of pharmacologically active compounds. The piperidine (B6355638) scaffold is a common feature in many synthetic drugs, and the specific substitutions on this compound—an ethyl group on the piperidine nitrogen and a phenylamino (B1219803) group at the 4-position—provide a pre-functionalized core for further chemical elaboration.

A notable application is in the synthesis of novel sigma-1 (σ1) receptor ligands. d-nb.info Researchers have utilized piperidine derivatives to explore structure-activity relationships at this receptor, which is implicated in various central nervous system functions. In these synthetic campaigns, the introduction of an ethyl group at the piperidine N-position is a deliberate modification to modulate the compound's properties. For instance, studies have shown that while N-demethylation is a common metabolic pathway for some ligands, introducing a slightly larger N-ethyl group can alter metabolic stability and receptor affinity. d-nb.info

The synthesis of these advanced entities often involves standard organic chemistry reactions. The secondary amine of the phenylamino group or the tertiary amine of the piperidine ring can be targeted for acylation, alkylation, or other coupling reactions to build out the final molecule. For example, the closely related precursor N-phenylpiperidin-4-amine (4-AP) is a well-documented starting material for potent analgesics. federalregister.gov The ethylated version, this compound, offers a direct route to analogs with modified pharmacokinetic or pharmacodynamic profiles. The ethyl group enhances the compound's lipophilicity, which can increase its ability to cross the blood-brain barrier.

Scaffold for Drug Discovery Lead Optimization

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various substituents are attached to create a library of related compounds. This library is then screened for biological activity, and promising "hits" are further optimized to become "leads." The this compound structure serves as a valuable scaffold for this lead optimization process. mdpi.comnih.gov

The piperidine ring is considered a "privileged structure" because it is found in numerous bioactive compounds and can interact with a wide range of biological targets. mdpi.com By starting with the this compound scaffold, medicinal chemists can systematically explore how modifications to the phenyl ring or the introduction of different groups affect a compound's affinity and selectivity for a specific receptor.

Research into σ1 receptor ligands provides a clear example of this application. A study systematically synthesized a series of piperidine derivatives to investigate their σ1 receptor affinity. The findings demonstrated that the nature of the substituent on the piperidine nitrogen was critical for activity. While compounds with a proton (secondary amine) or a larger tosyl group showed lower affinity, introducing a small alkyl group like methyl or ethyl significantly influenced binding. d-nb.info This demonstrates the use of the scaffold to fine-tune interactions with a biological target, a hallmark of lead optimization. nih.gov

Table 1: Impact of Piperidine N-Substituent on σ1 Receptor Affinity

| Piperidine N-Substituent | Relative σ1 Affinity | Research Finding |

|---|---|---|

| Hydrogen (H) | Lower | Exhibited considerably lower σ1 affinity in studies. d-nb.info |

| Ethyl (-CH₂CH₃) | Moderate | Introduction of an ethyl moiety slightly increased σ1 affinity compared to hydrogen. d-nb.info |

| Methyl (-CH₃) | High | A small methyl moiety resulted in rather high σ1 affinity. d-nb.info |

| Tosyl (-SO₂C₇H₇) | Lower | Showed considerably lower σ1 affinity. d-nb.info |

This table is based on findings from a study on novel σ1 receptor ligands. d-nb.info

Use in the Development of Bivalent Ligands and Multi-Target Agents

A modern strategy in drug design is the creation of bivalent or multi-target agents. These are single molecules designed to interact with two or more distinct biological targets simultaneously, which can lead to synergistic effects or an improved side-effect profile. vub.be The this compound scaffold is a suitable platform for constructing such molecules, particularly for targets within the central nervous system. nih.govnih.gov

Bivalent ligands are typically composed of two pharmacophores (active portions) connected by a linker. The this compound structure can serve as one of the pharmacophores, for example, targeting an opioid or sigma receptor. This unit can then be chemically linked to another pharmacophore that targets a different receptor, such as a neurokinin (NK) or cannabinoid receptor, to create a multi-target ligand for complex conditions like chronic pain. vub.benih.gov

The synthesis of these agents involves functionalizing the scaffold in a way that allows for the attachment of a linker. For instance, derivatives of the related carboxyfentanyl have been used as the opioid part, which is then coupled to another active molecule using peptide chemistry methods. nih.gov The this compound core can be similarly modified to incorporate a reactive handle (e.g., a carboxylic acid or an amine) for conjugation, making it a viable component in the development of these sophisticated therapeutic strategies. acs.org

Probes for Biological Pathway Elucidation

Chemical probes are small molecules used to study and understand biological pathways and processes. An ideal probe has high affinity and selectivity for its intended target, allowing researchers to modulate the target's function and observe the downstream consequences. This compound and its derivatives have potential as chemical probes, particularly for neurologic and cellular signaling pathways. core.ac.ukecfr.gov

Given its structural relationship to compounds with known activity at opioid and sigma receptors, derivatives of this compound could be synthesized with reporter tags (e.g., fluorescent dyes or radioactive isotopes) to visualize receptor distribution in tissues or to study ligand-receptor binding kinetics. universiteitleiden.nl For example, radiolabeled ligands are essential tools for measuring the association and dissociation rates of compounds from their receptors, providing insights into their mechanism of action at a molecular level. universiteitleiden.nl

Furthermore, in high-throughput screening campaigns designed to discover molecules that affect a specific biological process, compounds with this scaffold might be identified as "hits." hubrecht.eu Follow-up studies on such a hit would involve dissecting its mechanism of action, thereby elucidating the role of its molecular target in the studied pathway. For instance, a chemical screen in zebrafish embryonic cells used a variety of small molecules to identify pathways crucial for neural crest development. hubrecht.eu A compound like this compound, by interacting with a specific receptor, could be used in a similar fashion to probe the role of that receptor in a given biological system.

Applications in Forensic and Toxicological Research (Analytical Methodology Focus)

The proliferation of novel psychoactive substances (NPS), including synthetic opioids, has created a significant challenge for forensic and toxicological laboratories. The identification of precursors and synthesis intermediates is critical for law enforcement and public health. This compound, as a potential precursor or analog in clandestine synthesis, falls within the scope of forensic analytical investigation. d-nb.infomedcraveonline.com

The primary application in this field is the development and validation of analytical methods for its detection and quantification in seized materials or biological samples. Forensic chemists rely on sophisticated instrumentation to identify unknown substances.

Table 2: Analytical Techniques for the Identification of Fentanyl-Related Compounds

| Technique | Abbreviation | Application in Forensic Analysis |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | A standard method for separating volatile compounds and identifying them based on their mass spectrum (fragmentation pattern). It is routinely used to identify precursors and synthetic opioids in powders and residues. |

The analytical profile of this compound, including its retention time in chromatographic systems and its mass spectrum, would be determined and stored in forensic databases. When an unknown sample is analyzed, its data can be compared against these reference standards for positive identification. The development of such robust analytical methodologies is an ongoing area of research, essential for keeping pace with the emergence of new synthetic compounds. core.ac.uk

Regulatory Considerations for Research and Development

Classification as a Precursor Chemical in Research Contexts

As of late 2025, the compound 1-ethyl-N-phenylpiperidin-4-amine is not explicitly scheduled or listed as a controlled substance or a precursor chemical under major international drug control treaties or in key national jurisdictions such as the United States' Controlled Substances Act (CSA). However, its regulatory status is significantly influenced by its close structural relationship to several highly regulated fentanyl precursors.

The U.S. Drug Enforcement Administration (DEA) and other international bodies have taken aggressive steps to control chemicals used in the illicit synthesis of fentanyl and its analogues. regulations.govregulations.govfederalregister.govfederalregister.govregulations.gov Key regulated compounds structurally related to this compound include:

N-phenylpiperidin-4-amine (4-AP): This compound is a direct precursor to fentanyl analogues. The DEA has designated 4-AP, including its amides, carbamates, and salts, as a List I chemical, subjecting it to stringent regulatory controls. federalregister.govregulations.govusdoj.govglobalpccs.comucla.edu

4-anilino-N-phenethylpiperidine (ANPP): ANPP is a schedule II immediate precursor to fentanyl under the CSA. regulations.govregulations.gov

N-phenethyl-4-piperidone (NPP): This is another crucial fentanyl precursor, also classified as a List I chemical by the DEA. regulations.govregulations.gov

tert-butyl 4-anilinopiperidine-1-carboxylate (1-boc-4-AP): This is a chemically protected derivative of 4-AP and is also controlled as a List I chemical. usdoj.gov

The European Union has also placed several of these substances, including 4-AP and 1-boc-4-AP, under strict monitoring as Category 1 drug precursors. famhp.beeuropa.eu Similarly, China has added N-phenylpiperidin-4-amine (4-AP) to its list of regulated precursor chemicals, classifying it as a Category II substance, which requires licenses for production, handling, and trade. globalpccs.comgpcgateway.com

While this compound is distinguished from these compounds by the ethyl group on the piperidine (B6355638) nitrogen, this structural similarity is critical. In the United States, the concept of a "controlled substance analogue" can be applied to substances that are substantially similar in chemical structure to a schedule I or II controlled substance and have a similar effect on the central nervous system, or are represented as having such an effect. Although this typically applies to substances intended for human consumption, researchers must be aware that the legal interpretation can be broad. The intense focus on fentanyl precursors means that novel, unregulated analogues are under constant scrutiny by law enforcement and regulatory agencies. regulations.govusdoj.gov

Implications for Academic and Industrial Research Handling

The regulatory environment surrounding fentanyl precursors has significant implications for the handling of structurally similar, yet unscheduled, compounds like this compound in both academic and industrial laboratories.

Due Diligence and Risk Assessment: Researchers and institutions must exercise a high degree of due diligence. Before commencing research, a thorough risk assessment should be conducted, considering the potential for the compound to be viewed as a precursor or analogue. This includes evaluating the synthetic pathway and the potential for the compound to be easily converted into a controlled substance.

Stringent Internal Controls: Even in the absence of explicit regulation, it is best practice to handle this compound with controls similar to those for listed chemicals. These measures are critical to prevent diversion and to demonstrate responsible stewardship of the chemical. Such controls should include:

Access Control: Limiting access to the chemical to authorized personnel only.

Inventory Management: Maintaining meticulous records of all quantities synthesized, used, stored, and destroyed. This documentation should be readily available for inspection.

Security: Storing the chemical in a secure, locked location.

Transportation: Ensuring secure and documented transportation of the material.

Supplier and Purchaser Scrutiny: Chemical suppliers and purchasers should be aware of the potential for misuse. Legitimate end-uses for research and development must be clearly documented. Transactions involving such chemicals may attract regulatory scrutiny, and all parties should be prepared to provide justification for their work. lgcstandards.com

Future Regulatory Risk: A significant consideration for any long-term research or commercial development project involving this compound is the high probability of future regulation. As illicit manufacturers adapt their methods to circumvent existing controls, regulatory bodies frequently update their lists of controlled precursors. regulations.govregulations.govfederalregister.gov A compound that is unscheduled today could be designated a List I chemical or a scheduled substance with little advance notice, potentially halting research and creating significant compliance challenges.

Future Directions and Emerging Research Areas

Design and Synthesis of Novel Analogues with Tuned Receptor Selectivity

A primary focus of ongoing research is the rational design and synthesis of new analogues of 1-ethyl-N-phenylpiperidin-4-amine with finely tuned selectivity for specific receptor subtypes. This involves strategic molecular modifications to enhance affinity for a desired target while minimizing interaction with others, a crucial step in developing safer and more effective therapeutic agents.

Key synthetic strategies and research findings include:

Modification of the N-phenethyl Group: Researchers have explored replacing the aromatic ring of the phenethyl group with other aromatic heterocycles. scielo.br This strategy, inspired by the development of compounds like alfentanil and sufentanil, aims to modulate receptor affinity and selectivity. For instance, the synthesis of triazole-containing analogues has been pursued to investigate their binding at both mu-opioid (MOR) and sigma-1 (σ1) receptors. scielo.brsemanticscholar.org

Alterations to the Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring is a well-established method for influencing potency and selectivity. The synthesis of 3-alkylfentanyl analogues, for example, involves the monoalkylation of the piperidine core, leading to diastereomeric mixtures (cis and trans) that often exhibit different pharmacological profiles. researchgate.net The separation and individual testing of these isomers are critical for understanding structure-activity relationships (SAR). researchgate.net

Bioisosteric Replacements: The replacement of key functional groups with bioisosteres is a common technique. In a series of analogues designed to target the dopamine (B1211576) transporter (DAT), one of the phenyl rings of a diphenylmethoxy moiety was replaced with a thiophene (B33073) ring, which was well-tolerated and resulted in a highly potent compound. acs.org

Development of Bivalent Ligands: An innovative approach involves creating bivalent compounds that combine a primary pharmacophore with a moiety targeting an adjuvant analgesic target. nih.gov For example, attempts have been made to synthesize ligands that are covalently bonded pairs of a fentanyl derivative and an NK1 antagonist, aiming to modulate multiple pain pathways simultaneously. nih.gov

The table below summarizes examples of synthesized analogues and the strategic modifications employed.

| Analogue Class | Structural Modification | Intended Target/Purpose | Reference |

| Triazole Derivatives | Replacement of N-phenethyl group with a triazole-ethyl moiety | To probe binding at both mu-opioid and sigma-1 receptors | scielo.brsemanticscholar.org |

| 3-Alkylfentanyl Analogues | Addition of an alkyl group at the 3-position of the piperidine ring | To investigate the effect of piperidine substitution on analgesic activity | researchgate.net |

| Thiophene-containing Analogues | Bioisosteric replacement of a phenyl ring with a thiophene ring | To enhance potency and selectivity for the dopamine transporter | acs.org |

| Bivalent Ligands | Covalent linking of a fentanyl core to an NK1 antagonist | To create a single molecule that acts on multiple therapeutic targets | nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Compound Design

The design of novel analogues is increasingly reliant on the synergy between computational modeling and traditional experimental synthesis. This integrated approach accelerates the discovery process, reduces costs, and provides deeper insights into the molecular interactions governing a compound's activity.

Key methodologies being integrated include:

Molecular Docking: This computational technique is used to predict the preferred binding orientation of a molecule to a target receptor. mdpi.comtandfonline.com It allows researchers to virtually screen libraries of potential analogues and prioritize those with the highest predicted affinity, as demonstrated in studies of pyridine (B92270) derivatives targeting sigma receptors. mdpi.com Docking studies on a (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one derivative, for instance, revealed efficient interaction with an antibacterial protease target. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and the specific amino acid interactions that are most critical. d-nb.info In the development of σ1 receptor ligands, MD simulations with per-residue binding free energy deconvolution helped explain why different N-substituents on the piperidine ring resulted in varied σ1 receptor affinities. d-nb.infounits.it

Quantum Chemical Studies: Methods like Density Functional Theory (DFT) are employed to calculate the electronic properties, optimized geometry, and stability of new molecules. tandfonline.com These calculations help in understanding the fundamental characteristics of a compound that influence its reactivity and interaction with biological targets. tandfonline.com

Virtual ADMET Screening: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds before they are synthesized. tandfonline.com This early-stage profiling helps to eliminate candidates with likely poor pharmacokinetic profiles or potential toxicity issues, focusing resources on more promising molecules. tandfonline.com

The combination of these in silico techniques with experimental synthesis and in vitro binding assays creates a powerful cycle of design, synthesis, testing, and refinement, leading to the more efficient development of compounds with desired pharmacological profiles. nih.gov

Expansion into Novel Biological Target Classes

While the mu-opioid receptor remains a primary target, research is significantly broadening to explore the activity of this compound analogues at other biological targets. This diversification opens up potential therapeutic applications in areas beyond pain management.

Emerging biological targets include:

Sigma (σ) Receptors: There is a growing interest in designing ligands with high affinity for σ1 and σ2 receptors. mdpi.com These receptors are implicated in a variety of cellular functions and are considered targets for treating neuropathic pain, neurological disorders, and cancer. mdpi.comd-nb.info The synthesis of novel triazole derivatives and aminoethyl-substituted piperidines has yielded compounds with significant affinity for the σ1 receptor. scielo.brsemanticscholar.orgd-nb.info Some of these σ1 ligands have also demonstrated antiproliferative effects in human cancer cell lines. d-nb.infounits.it

Dopamine Transporter (DAT): The piperidine scaffold is being explored for its potential to interact with monoamine transporters. Researchers have successfully designed analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine that are potent and highly selective ligands for the DAT over the serotonin (B10506) transporter (SERT). acs.org Such compounds could have applications in the treatment of various central nervous system disorders.

Bivalent or Multi-Target Ligands: The concept of "one molecule, multiple targets" is a frontier in drug design. By combining pharmacophores, researchers aim to create single chemical entities that can modulate different biological pathways. nih.gov An example is the design of ligands intended to act as both μ-opioid agonists and NK1 receptor antagonists, which could offer a synergistic approach to pain relief. nih.gov

The table below highlights the receptor binding affinities for a selection of novel pyridine derivatives, illustrating the successful targeting of sigma receptors.

| Compound | Linker (n) | Ki (hσ1R) (nM) | Ki (hσ2R) (nM) | Selectivity (σ2/σ1) |

| 1 | 0 | 29.2 ± 1.8 | >1000 | >34 |

| 2 | 2 | 7.57 ± 0.59 | 243 ± 15 | 32 |

| 3 | 3 | 2.97 ± 0.22 | 227 ± 25 | 76 |

| 4 | 4 | 3.97 ± 0.66 | 215 ± 25 | 54 |

| 5 | 2 (with N-Me-propargyl) | 1.45 ± 0.43 | 421 ± 11 | 290 |

| Data sourced from a study on polyfunctionalized pyridines. mdpi.com |

Development of Advanced Analytical Techniques for Research Compound Profiling

As new analogues are synthesized, the development of sophisticated analytical methods to characterize them is paramount. These techniques are essential not only for confirming the structure and purity of new compounds but also for understanding their physicochemical and pharmacokinetic properties.

Key advanced analytical approaches include:

Advanced Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-quadrupole time-of-flight (GC-QTOF) mass spectrometry are crucial. osti.gov They are used to identify organic chemical attribution signatures, which can include starting materials, intermediates, and by-products from a specific synthetic route. This level of detailed profiling is vital for process optimization and quality control in a research setting. osti.gov

Permeability Assays: To predict a compound's ability to cross biological barriers like the blood-brain barrier, in vitro models are employed. The Parallel Artificial Membrane Permeability Assay (PAMPA), specifically the PAMPA-BBB variation, is a high-throughput method used to determine the apparent permeability (Papp) of new compounds. unt.edu This data helps in the early assessment of a key pharmacokinetic property. unt.edu

The following table shows apparent permeability values for a series of phenethylamine (B48288) analogues, illustrating the type of data generated from such assays to guide compound selection.

| Compound | Apparent Permeability (Papp) (cm/s) |

| N-ethyl-2-phenylethanamine | 3.59 x 10⁻⁴ |

| N,N-diethyl-2-phenylethanamine | 6.81 x 10⁻⁴ |

| N-phenethylpentan-1-amine | 1.04 x 10⁻³ |

| N-phenethylhexan-1-amine | 1.64 x 10⁻⁴ |

| N-ethyl-N-phenethylpentan-1-amine | 6.78 x 10⁻⁴ |

| N-pentyl-N-phenethylpentan-1-amine | 3.18 x 10⁻⁴ |

| Data adapted from a study on phenethylamine analogues. unt.edu |

The continuous refinement of these analytical methods provides researchers with the essential tools to comprehensively profile novel analogues, ensuring a deeper understanding of their chemical and biological characteristics.

常见问题

Basic: What are the key considerations for designing a synthetic route for 1-ethyl-N-phenylpiperidin-4-amine?

Methodological Answer:

The synthesis typically involves alkylation of N-phenylpiperidin-4-amine with ethyl halides under alkaline conditions (e.g., K₂CO₃ or NaOH). Critical parameters include:

- Reagent selection : Ethyl bromides or iodides improve reactivity due to better leaving-group ability.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the alkylation step?

Methodological Answer:

Low yields may arise from competing elimination or incomplete alkylation. Strategies include:

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically.

- Alternative pathways : Reductive amination of 4-oxo-N-phenylpiperidine with ethylamine (NaBH₃CN as reductant) offers higher selectivity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at piperidine N, phenyl at C4-amine).

- Mass spectrometry (MS) : ESI-MS verifies molecular ion peaks (m/z 204.32) and fragmentation patterns.

- Elemental analysis : Validates C, H, N composition (C₁₃H₂₀N₂).

- HPLC : Assesses purity and detects trace impurities .

Advanced: How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

Unexpected shifts may indicate conformational isomerism or solvent effects. Steps:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., chair-flipping in piperidine ring).

- COSY/NOESY : Maps through-space interactions to confirm substituent orientation.

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .

Basic: What in vitro assays are suitable for evaluating receptor-binding activity of this compound?

Methodological Answer:

- Radioligand displacement assays : Compete with [³H]-labeled ligands (e.g., σ-1 or opioid receptors).

- Fluorescence polarization : Measures binding affinity using fluorescent probes.

- Functional assays : cAMP accumulation or calcium flux assays determine agonism/antagonism .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., methyl, fluoro) at ethyl or phenyl groups.

- Docking simulations : Use AutoDock Vina to predict binding poses against off-target receptors.

- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions via CoMFA/CoMSIA .

Basic: How should researchers assess the compound’s stability under storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).

- HPLC stability-indicating methods : Monitor degradation products (e.g., oxidation of ethyl group).

- Karl Fischer titration : Quantifies hygroscopicity .

Advanced: What computational tools predict metabolic pathways and toxicity?

Methodological Answer:

- ADMET Predictors : Simulate cytochrome P450 metabolism (e.g., CYP3A4-mediated N-deethylation).

- ProTox-II : Estimates hepatotoxicity and mutagenicity based on structural alerts.

- Molecular dynamics : Models interactions with metabolic enzymes (e.g., CYP2D6) .

Basic: How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions.

- Control for enantiomeric purity : Chiral HPLC ensures racemic vs. enantiopure samples.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability .

Advanced: What factorial design approaches optimize multi-step synthesis?

Methodological Answer:

- Taguchi methods : Screen variables (e.g., solvent, catalyst loading) for robustness.

- Response surface methodology (RSM) : Models interactions between temperature, pH, and reaction time.

- Design of Experiments (DoE) : Minitab or JMP software identifies critical parameters for yield and purity .

Basic: How to assess environmental impact during disposal?

Methodological Answer:

- Biodegradation assays : OECD 301F evaluates microbial degradation in aqueous systems.

- Ecotoxicity testing : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition.

- Waste segregation : Use amber glass containers for halogenated byproducts .

Advanced: What green chemistry strategies reduce waste in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。